N,N-dimethyl-1H-indole-3-carboxamide molecular weight and formula
N,N-dimethyl-1H-indole-3-carboxamide molecular weight and formula
An In-depth Technical Guide to N,N-dimethyl-1H-indole-3-carboxamide
Executive Summary: This guide provides a comprehensive technical overview of N,N-dimethyl-1H-indole-3-carboxamide, a key derivative of the indole scaffold. The indole ring system is a prevalent feature in numerous pharmaceuticals and natural products, making its derivatives, such as indole-3-carboxamides, critical subjects of study in medicinal chemistry.[1][2] This document details the fundamental physicochemical properties, synthesis methodologies, and spectroscopic characterization of N,N-dimethyl-1H-indole-3-carboxamide. Furthermore, it explores the broader biological context of the indole-3-carboxamide class, discussing its potential applications based on established anti-inflammatory and antioxidant activities.[2][3] Detailed experimental protocols, safety guidelines, and workflow visualizations are provided to support researchers and drug development professionals in their work with this compound.
Introduction
The indole nucleus is a privileged heterocyclic scaffold, forming the core of many biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The C3 position of the indole ring is particularly amenable to functionalization, and derivatives bearing a carboxamide group at this position have attracted significant scientific interest. Indole-3-carboxamides are explored for a wide range of therapeutic applications, including as inhibitors of lipid peroxidation and for their analgesic and anti-inflammatory properties.[2][3]
N,N-dimethyl-1H-indole-3-carboxamide is a specific, synthetically accessible member of this class. Its structure, featuring a dimethylated amide, provides a valuable tool for structure-activity relationship (SAR) studies and serves as a foundational building block for more complex molecules. This guide aims to consolidate the essential technical information required for its synthesis, characterization, and safe handling in a research and development setting.
Physicochemical and Structural Properties
The fundamental properties of N,N-dimethyl-1H-indole-3-carboxamide are summarized below. These data are critical for experimental design, dosage calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [4][5][6] |
| Molecular Weight | 188.23 g/mol | [4][6] |
| Monoisotopic Mass | 188.09496 Da | [5] |
| CAS Number | 27409-13-8 | [4][6] |
| Canonical SMILES | CN(C)C(=O)C1=CNC2=CC=CC=C21 | [5] |
| InChI Key | FIIIKMCXRMYOHY-UHFFFAOYSA-N | [5] |
| Appearance | Typically an off-white to tan solid | Inferred from related compounds |
| Purity | Typically ≥95% for commercial grades | [6] |
Synthesis and Mechanism
The most common and direct route to N,N-dimethyl-1H-indole-3-carboxamide is through the amide coupling of indole-3-carboxylic acid with dimethylamine. This transformation is typically mediated by a carbodiimide coupling reagent.
Synthetic Strategy: Amide Coupling
The formation of the amide bond is achieved by activating the carboxylic acid group of indole-3-carboxylic acid to make it susceptible to nucleophilic attack by dimethylamine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used for this purpose, often in conjunction with an additive such as Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[7]
Causality of Reagent Choice
-
EDC (Carbodiimide) : This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile.
-
HOBt (Additive) : The O-acylisourea intermediate can rearrange to a less reactive N-acylurea byproduct. HOBt intercepts the intermediate to form an HOBt-ester, which is also highly reactive but is less prone to side reactions, thus increasing the final product yield.[7]
-
Base (e.g., DIPEA, Triethylamine) : A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.[1][7]
-
Solvent : A dry, aprotic solvent like Dichloromethane (CH₂) or Dimethylformamide (DMF) is used to prevent hydrolysis of the activated intermediates.[7]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N,N-dimethyl-1H-indole-3-carboxamide via EDC/HOBt coupling.
Materials:
-
Indole-3-carboxylic acid (1.0 equiv.)
-
Dimethylamine solution (e.g., 2M in THF) or Dimethylamine hydrochloride (1.2 equiv.)
-
EDC·HCl (1.2 equiv.)
-
HOBt (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 equiv.)[1][7]
-
Dry Dichloromethane (CH₂Cl₂) or DMF
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activation: To a round-bottom flask under a nitrogen atmosphere, add indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.). Dissolve the solids in dry CH₂Cl₂.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the base (DIPEA or TEA, 2.5-3.0 equiv.) to the mixture and stir for 15-20 minutes to allow for the formation of the activated HOBt-ester.[1][7]
-
Amine Addition: Slowly add dimethylamine solution (1.2 equiv.) to the activated mixture at 0 °C. If using dimethylamine hydrochloride, it should be added along with the indole-3-carboxylic acid in step 1.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[7]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N,N-dimethyl-1H-indole-3-carboxamide.
Synthesis Workflow Diagram```dot
Caption: Conceptual inhibition of a pro-inflammatory signaling pathway by an indole derivative.
Safety and Handling
As a laboratory chemical, N,N-dimethyl-1H-indole-3-carboxamide requires careful handling. While a specific safety data sheet (SDS) may not be universally available, precautions should be based on chemically related indole and amide compounds.
[8][9][10]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles conforming to EN166 or NIOSH standards, chemical-resistant gloves (e.g., nitrile), and a lab coat. *[8][11] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. A[8][10]void contact with skin and eyes. W[8]ash hands thoroughly after handling. *[8] Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. S[8]tore away from strong oxidizing agents and strong bases. *[8] First Aid:
- Eyes: In case of contact, immediately rinse cautiously with water for several minutes. [8][10] * Skin: Wash off with plenty of soap and water. [8][10] * Inhalation: Remove the person to fresh air and keep comfortable for breathing. [8][10] * Ingestion: If swallowed, seek immediate medical assistance. *[8] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
N,N-dimethyl-1H-indole-3-carboxamide is a valuable chemical entity rooted in the privileged indole scaffold. This guide has provided a detailed framework covering its essential properties, a robust and reproducible synthetic protocol with mechanistic insights, and methods for its characterization. By understanding its chemical nature and the biological relevance of the wider indole-3-carboxamide class, researchers are better equipped to utilize this compound as a building block for novel therapeutic agents and as a tool in chemical biology. Adherence to proper safety protocols is paramount to ensure its effective and safe application in the laboratory.
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Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. ACS Publications. [Link]
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N,n-dimethyl-1h-indole-3-carboxamide (C11H12N2O). PubChemLite. [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]
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Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. PubMed. [Link]
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Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. [Link]
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